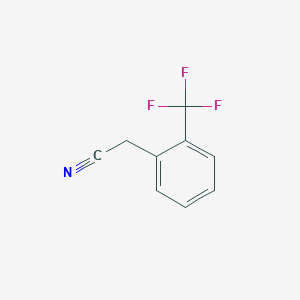

6-丁基-2-氯-1,3-苯并噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

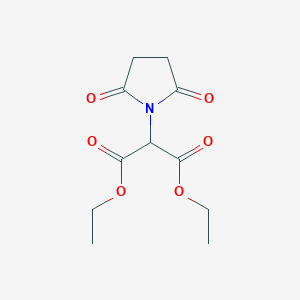

The compound 6-Butyl-2-chloro-1,3-benzothiazole is a derivative of benzothiazole, which is a heterocyclic compound with multiple applications in medicinal chemistry and materials science. The benzothiazole derivatives are known for their diverse biological activities and are often synthesized for pharmaceutical research.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 3-benzyl(or p-tolyl)-5-methyl-2-(substituted benzothiazol-2′-ylimino)-4-thiazolidones includes the preparation of substituted benzothiazol-2-ylimino compounds, which are then used to synthesize the thiazolidone derivatives . Similarly, the synthesis of 6-(Chlorosulfonyl)-1,3-benzothiazol-2(3H)-ones involves the treatment of 1,3-benzothiazol-2(3H)-one with chlorosulfonic acid to afford sulfonyl chlorides, which can further react to form various sulfonic acids, esters, and amides .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring. The crystal structure of 2-n-butyl-6-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole, a related compound, shows that it consists of planar fragments, including the benzimidazole and dimethylbenzene parts, with specific angles between them . The structure is further stabilized by intermolecular interactions such as hydrogen bonds and C-H⋯π interactions.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, depending on the functional groups attached to the core structure. For example, the sulfonyl chlorides mentioned earlier can react with water, alcohols, and amines to yield different products . These reactions are crucial for the diversification of the benzothiazole scaffold and the development of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of substituents like chloro, bromo, or sulfonyl groups can affect the compound's solubility, melting point, and reactivity. The intermolecular interactions observed in the crystal structures, such as hydrogen bonding, can also impact the compound's stability and solid-state properties .

科学研究应用

化学和性质

苯并噻唑类化合物,包括衍生物如6-丁基-2-氯-1,3-苯并噻唑,以其化学变异性和广泛的应用而闻名。这些化合物被用于各种有机化合物、它们的质子化/去质子化形式以及复杂化合物的制备。它们展现出显著的光谱性质、结构、磁性质和电化学活性,提示了进一步研究的领域以及在材料科学和分子工程中的潜在应用(Boča, Jameson, & Linert, 2011)。

抗菌和抗癌潜力

苯并噻唑衍生物已被广泛研究其广谱的抗菌和抗癌活性。这些化合物结构简单但具有潜在的抗肿瘤作用。它们在治疗各种疾病和疾病,包括癌症方面的应用展示了它们在药物发现和开发中的重要性(Kamal, Hussaini Syed, & Malik Mohammed, 2015)。此外,对这些骨架的结构修饰已导致新的抗肿瘤药物的开发,突显了它们具有有前途的生物学特性和合成可及性,用于化疗应用(Ahmed et al., 2012)。

生物和电化学活性

与苯并噻唑衍生物相关的广泛药理活性,包括抗病毒、抗菌、抗炎和抗癌性质,突显了它们在药物化学中的重要性。这些活性归因于苯并噻唑骨架提供的结构多样性,使得探索新的治疗剂和诊断探针成为可能(Keri et al., 2015)。

环境和分析应用

在环境科学领域,苯并噻唑衍生物因其抗氧化能力而被识别。这些化合物参与反应,可以提供关于抗氧化机制以及开发用于评估各种基质中抗氧化能力的测定方法的见解,表明它们在环境监测和分析中的实用性(Ilyasov et al., 2020)。

属性

IUPAC Name |

6-butyl-2-chloro-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNS/c1-2-3-4-8-5-6-9-10(7-8)14-11(12)13-9/h5-7H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUPEVCQYJQGQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)N=C(S2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365953 |

Source

|

| Record name | 6-butyl-2-chloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Butyl-2-chloro-1,3-benzothiazole | |

CAS RN |

156246-16-1 |

Source

|

| Record name | 6-butyl-2-chloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

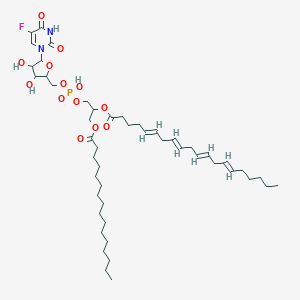

![N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycylleucyl-N~5~-(diaminomethylidene)ornithylthreonylglutaminylserylphenylalanyl-N-{2-[(5-sulfonaphthalen-1-yl)amino]ethyl}serinamide](/img/structure/B128596.png)

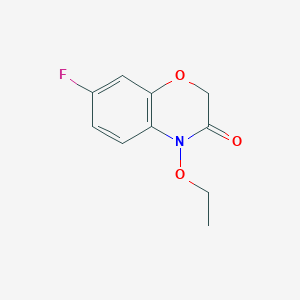

![methyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B128597.png)

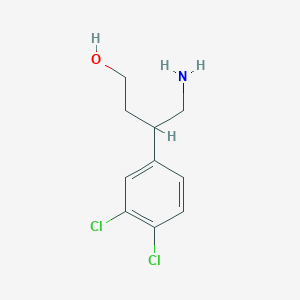

![1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128618.png)

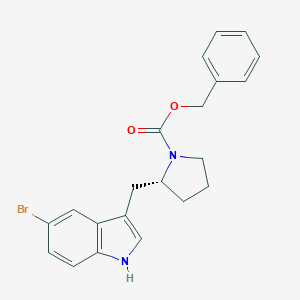

![5-[4-[[4-(3-Carboxy-4-chloroanilino)phenyl]-chloro-phenylmethyl]anilino]-2-chlorobenzoic acid](/img/structure/B128622.png)